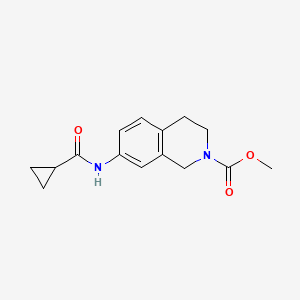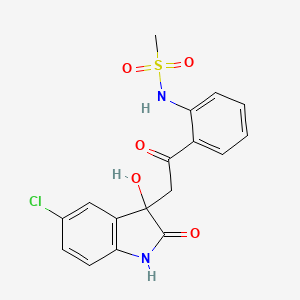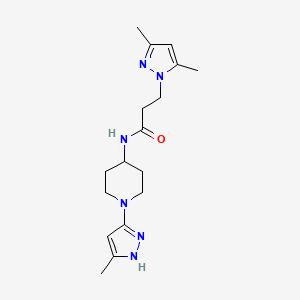![molecular formula C21H21N5O4S B2418382 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-26-7](/img/structure/B2418382.png)
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound known for its intricate molecular structure and significant applications in medicinal and industrial chemistry. This compound is notable for its potential bioactivity, which has piqued the interest of researchers in various scientific fields.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that compounds with similar structures can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular structures suggest that it may have certain pharmacokinetic properties that impact its bioavailability .
Result of Action
It is known that compounds with similar structures have shown cytotoxic activities against various tumor cell lines .
Action Environment
It is known that the synthesis and stability of similar compounds can be influenced by various factors, including temperature and ph .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis of 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide often begins with the formation of the benzenesulfonamide core. This can be achieved through the sulfonylation of aniline derivatives with appropriate sulfonyl chlorides under controlled conditions, typically using a base like pyridine or triethylamine.
Intermediate Formation: : The next step involves the creation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin intermediate. This is often synthesized through a multi-step process involving the cyclization of hydrazine derivatives with substituted nitriles, followed by further modifications to introduce the phenyl group.
Final Assembly: : The coupling of the intermediate with the benzenesulfonamide core is carried out through nucleophilic substitution reactions. Commonly used reagents include alkyl halides or sulfonates in the presence of bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: : In industrial settings, these processes are scaled up using flow chemistry techniques and automated reactors to ensure high yields and purity. Optimized reaction conditions, such as temperature control and solvent choice, are crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, with reagents like alkyl halides for alkylation or halogenated solvents for halogenation reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, halogenated solvents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential bioactive properties, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: : Explored for its therapeutic potential, particularly as a candidate for drug development targeting specific biological pathways.
Industry: : Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can be compared to several similar compounds:
2-methoxy-5-methyl-N-(2-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)oxy)ethyl)benzenesulfonamide: : Similar in structure but differs in the heterocyclic core, impacting its bioactivity and chemical reactivity.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-oxadiazolo[4,3-a]pyridine-6-yl)oxy)ethyl)benzenesulfonamide: : Features an oxadiazole ring instead of a triazole, which may alter its interaction with biological targets.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-yl)oxy)ethyl)benzenesulfonamide: : Incorporates a thiadiazine ring, providing different pharmacological profiles and uses.
This compound’s unique combination of functional groups and molecular structure makes it a versatile molecule in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-8-9-17(29-2)18(14-15)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPONZXAFCBENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride](/img/structure/B2418306.png)


![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)





